

physicochemical properties of 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride

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Compound of Interest

Compound Name: 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl Chloride

Cat. No.: B1334622

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An In-Depth Technical Guide to 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride

Executive Summary: This guide provides a comprehensive technical overview of **5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride**, a key heterocyclic building block for researchers in medicinal chemistry and drug development. The document details its core physicochemical properties, provides an expert-driven analysis of its synthesis and chemical reactivity, and explores its applications. Methodologies for synthesis and handling are presented with a focus on the underlying chemical principles to ensure both safety and experimental success. This guide is intended to serve as a foundational resource for scientists leveraging this versatile compound in the synthesis of novel bioactive molecules.

Introduction: A Privileged Scaffold in Modern Synthesis

5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride is a bifunctional reagent of significant interest in contemporary organic synthesis. Its structure is composed of two key components: the 2,3-dihydrobenzofuran core and a highly reactive sulfonyl chloride group.

- **The 2,3-Dihydrobenzofuran Core:** This scaffold is recognized as a "privileged structure" in medicinal chemistry.^[1] Its rigid, three-dimensional shape is found in numerous natural products and pharmacologically active compounds, making it an excellent starting point for designing new therapeutic agents.^{[1][2][3]} The bromine atom at the 5-position provides a

valuable handle for further functionalization, typically through metal-catalyzed cross-coupling reactions, allowing for the generation of diverse molecular libraries.[4]

- The Sulfonyl Chloride Functional Group: This group is a powerful electrophile, primarily used for the synthesis of sulfonamides.[5] The sulfonamide linkage is a cornerstone of drug design, present in a wide array of therapeutics including antibacterial, anti-inflammatory, and anticancer agents.[6] The reactivity of the sulfonyl chloride allows for reliable bond formation with primary and secondary amines under well-established conditions.[6]

The combination of these features makes **5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride** a strategic intermediate for creating complex molecules with potential biological activity.

Physicochemical Properties

A clear understanding of a compound's physical properties is critical for its proper handling, storage, and use in chemical reactions. The key properties of **5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride** are summarized below.

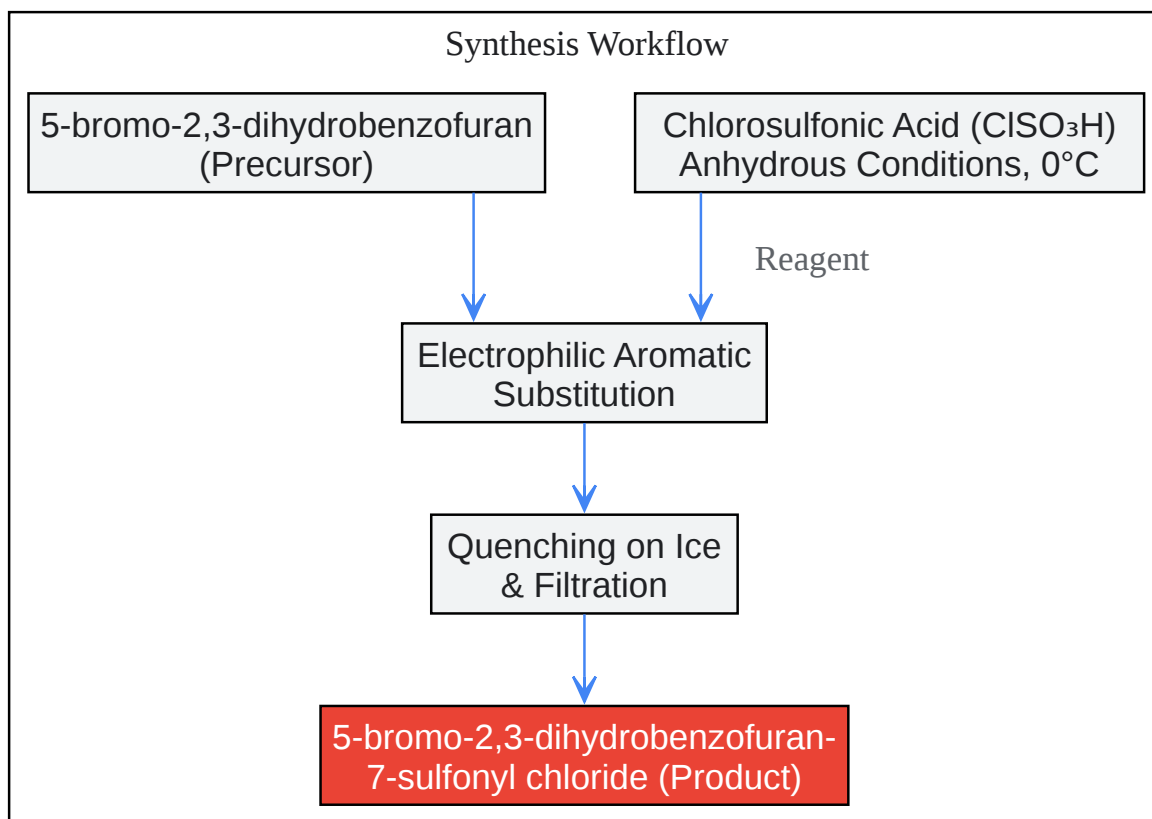
Property	Value	Source(s)
CAS Number	690632-00-9	[7][8][9][10][11]
Molecular Formula	C ₈ H ₆ BrClO ₃ S	[7][8][9]
Molecular Weight	297.55 g/mol	[8][10]
Appearance	Solid	[7]
Melting Point	121 °C	[10]
IUPAC Name	5-bromo-2,3-dihydro-1-benzofuran-7-sulfonyl chloride	[7]
InChI Key	WDCSWTWTAMPFJ-UHFFFAOYSA-N	[7]
Purity	Typically ≥97%	[7]

Synthesis and Mechanistic Insights

The synthesis of **5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride** is typically achieved through a two-step process starting from the corresponding dihydrobenzofuran precursor. The choice of reagents and conditions is dictated by the need for regioselective functionalization of the aromatic ring.

Step-by-Step Synthesis Protocol

- **Preparation of the Precursor:** The synthesis begins with a suitable precursor, 5-bromo-2,3-dihydrobenzofuran. This intermediate can be prepared via various established methods for dihydrobenzofuran synthesis, often involving the cyclization of appropriately substituted phenols.[\[12\]](#)[\[13\]](#)
- **Chlorosulfonation:** The key transformation is the electrophilic aromatic substitution reaction to install the sulfonyl chloride group. This is most commonly achieved using chlorosulfonic acid (ClSO_3H).
 - **Rationale:** Chlorosulfonic acid is a highly potent electrophile required to activate the moderately reactive benzofuran ring system for sulfonation. The reaction must be conducted under anhydrous conditions and at low temperatures to control its high reactivity and prevent degradation.
 - **Procedure:** 5-bromo-2,3-dihydrobenzofuran is added portion-wise to an excess of chilled chlorosulfonic acid (0-5 °C) under an inert atmosphere. The reaction is stirred at low temperature and then allowed to warm to room temperature to ensure completion.
- **Workup and Isolation:** The reaction mixture is carefully quenched by pouring it onto crushed ice. The sulfonyl chloride group is largely stable to rapid hydrolysis under these acidic, cold conditions. The precipitated solid product is then collected by filtration, washed with cold water to remove residual acid, and dried under vacuum.



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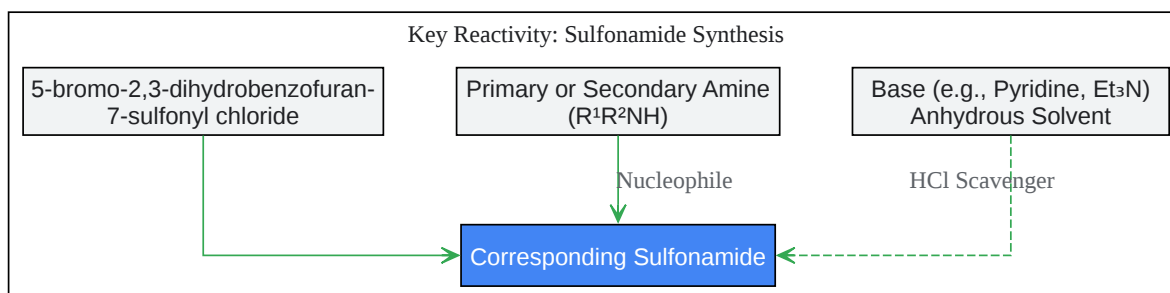
Caption: Synthetic workflow for **5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride**.

Chemical Reactivity and Safe Handling

The utility of this compound is defined by the reactivity of its sulfonyl chloride group. Proper handling and storage are paramount to maintaining its integrity.

Primary Reaction: Sulfonamide Formation

The principal reaction is nucleophilic substitution at the sulfur atom by an amine to form a stable sulfonamide bond. This reaction is robust and high-yielding, forming the basis of its application in library synthesis.



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Caption: General reaction scheme for the synthesis of sulfonamides.

Stability and Storage: A Critical Protocol

The sulfonyl chloride functional group is highly susceptible to hydrolysis.[14][15] Exposure to atmospheric moisture will lead to the slow conversion of the compound to the corresponding sulfonic acid, rendering it inactive for its intended purpose and releasing corrosive hydrochloric acid.

Self-Validating Storage Protocol:

- Atmosphere: Always store under a dry, inert atmosphere (e.g., argon or nitrogen).[7][14] This is the most critical factor in preventing degradation.
- Temperature: Store in a cool, dry place.[14] Refrigeration at 2-8°C is recommended to minimize the rate of any potential decomposition pathways.[7]
- Container: Use tightly sealed, corrosion-resistant containers, such as glass bottles with PTFE-lined caps.[14]
- Handling: Handle exclusively in a well-ventilated fume hood. When weighing and dispensing, do so quickly to minimize exposure to ambient air.

Applications in Research and Drug Development

The structural motifs within this molecule make it a valuable tool for addressing modern challenges in drug discovery.

- **Scaffold for Kinase Inhibitors:** The benzofuran core is a common feature in inhibitors of various protein kinases, which are crucial targets in oncology.^[2] The ability to elaborate the structure via the bromine and sulfonyl chloride groups allows for the systematic exploration of the structure-activity relationship (SAR) needed to optimize potency and selectivity.
- **Synthesis of Anti-inflammatory Agents:** Dihydrobenzofuran derivatives have been investigated as inhibitors of enzymes like microsomal prostaglandin E2 synthase-1 (mPGES-1), which is involved in inflammation.^[1]
- **Combinatorial Chemistry and Library Synthesis:** As a building block, this compound is ideal for parallel synthesis.^[5] The reliable nature of sulfonamide formation allows for the rapid creation of large libraries of related compounds, which can then be screened for biological activity against a wide range of targets.

Spectral Data and Characterization

Confirmation of the compound's identity and purity is essential. While raw spectra are lot-specific, the expected spectral characteristics provide a benchmark for validation. Spectral data for this compound are available from chemical suppliers and databases.^[16]

- **¹H NMR:** The proton NMR spectrum should show distinct signals corresponding to the aromatic protons on the benzofuran ring and the aliphatic protons of the dihydrofuran portion. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the 1,2,4,6-tetrasubstituted pattern.
- **¹³C NMR:** The carbon spectrum will confirm the presence of eight unique carbon atoms, with signals in the aromatic and aliphatic regions.
- **IR Spectroscopy:** A strong absorption band characteristic of the S=O stretching in the sulfonyl chloride group (typically around 1375 cm⁻¹ and 1180 cm⁻¹) would be expected.

- Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (297.55), with a characteristic isotopic pattern due to the presence of both bromine and chlorine atoms.

Conclusion

5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride is a high-value synthetic intermediate that merges the desirable "privileged" dihydrobenzofuran scaffold with the versatile reactivity of a sulfonyl chloride. Its utility in constructing diverse molecular architectures makes it a powerful tool for medicinal chemists and researchers in drug discovery. A thorough understanding of its properties, synthesis, and handling requirements, as outlined in this guide, is crucial for unlocking its full potential in the laboratory.

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